4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid
Description
4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid is a brominated benzoic acid derivative featuring a tetrahydropyran-4-ylmethoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₅BrO₄, with a molecular weight of 315.17 g/mol. The compound is characterized by the presence of a lipophilic oxan-4-ylmethoxy group, which distinguishes it from simpler benzoic acid derivatives.
This compound is primarily utilized in research and development (R&D) for applications in organic synthesis and medicinal chemistry, as indicated by its safety data sheet (SDS) from Kishida Chemical Co., Ltd. .
Properties
Molecular Formula |
C13H15BrO4 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-bromo-2-(oxan-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H15BrO4/c14-10-1-2-11(13(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) |
InChI Key |
FGURYZGVOAWMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base.
Oxan-4-ylmethoxy Group Introduction: The oxan-4-ylmethoxy group can be introduced through a nucleophilic substitution reaction involving the corresponding oxan-4-ylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid may involve large-scale bromination and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound may be used in studies related to enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the oxan-4-ylmethoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Brominated Benzoic Acid Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid | 2-(Oxan-4-ylmethoxy) | C₁₃H₁₅BrO₄ | 315.17 | Cyclic ether, bromine |
| 4-Bromo-2-methoxybenzoic acid | 2-Methoxy | C₈H₇BrO₃ | 231.05 | Methoxy, bromine |
| 2-[(4-Bromophenyl)methoxy]benzoic acid | 2-[(4-Bromophenyl)methoxy] | C₁₄H₁₁BrO₃ | 307.14 | Aromatic ether, bromine |
| 4-Bromo-2-(dimethylamino)benzoic acid HCl | 2-(Dimethylamino) | C₉H₁₀BrNO₂·HCl | 280.46 | Amino group, bromine |
| 4-Bromo-3-(methoxymethoxy)benzoic acid | 3-(Methoxymethoxy) | C₉H₉BrO₄ | 261.07 | Methoxymethoxy, bromine |
| 3,5-Dibromo-4-hydroxybenzoic acid | 3,5-Dibromo; 4-Hydroxy | C₇H₄Br₂O₃ | 295.92 | Dihalogenated, hydroxyl |
Physicochemical Properties
Electronic and Thermodynamic Properties
- 4-Bromo-3-(methoxymethoxy)benzoic acid (C₉H₉BrO₄) exhibits a HOMO-LUMO gap of 4.46 eV , as determined via density functional theory (DFT) calculations. This suggests moderate electronic stability and reactivity .
- 3,5-Dibromo-4-hydroxybenzoic acid (C₇H₄Br₂O₃) demonstrates a higher dipole moment (5.23 Debye) compared to monobrominated derivatives, attributed to its dual bromine substituents and hydroxyl group .
Lipophilicity and Solubility
The oxan-4-ylmethoxy group in the target compound increases lipophilicity compared to simpler substituents (e.g., methoxy or hydroxyl groups). This property may enhance membrane permeability, making it advantageous in drug design. In contrast, polar groups like the hydroxyl in 3,5-dibromo-4-hydroxybenzoic acid reduce lipophilicity but improve aqueous solubility .
Biological Activity
4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid is an organic compound characterized by a bromine atom, a methoxy group, and a tetrahydropyran (oxan) ring attached to a benzoic acid moiety. Its molecular formula is CHBrO, and its unique structure suggests potential biological activities, particularly in modulating enzyme activities and influencing various biochemical pathways.
Chemical Structure and Properties
The structural features of 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid contribute to its biological activity. The presence of the methoxy group and the aromatic ring enhances its ability to interact with biological targets, potentially modulating enzyme activity and influencing various biochemical pathways.
| Feature | Description |
|---|---|
| Molecular Formula | CHBrO |
| Functional Groups | Bromine, Methoxy, Oxan Ring |
| Potential Activities | Anti-inflammatory, Antimicrobial |
Anti-inflammatory Properties
Preliminary studies suggest that 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid may exhibit anti-inflammatory properties . The compound's ability to modulate inflammatory pathways could be attributed to its structural characteristics, which allow it to interact with various enzymes involved in inflammation.
Antimicrobial Effects
Research indicates that this compound may also possess antimicrobial properties . Similar compounds have shown efficacy against various microbial strains, suggesting that 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid could be effective in combating infections. This potential is particularly relevant in the context of increasing antibiotic resistance.
The mechanism of action for 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid likely involves interaction with specific biological targets. It may act as an inhibitor or modulator of enzymes linked to inflammatory responses or microbial resistance mechanisms. The compound's bromine atom and methoxy group are essential for binding to these targets, influencing their activity .
Study on Protein Degradation Pathways
A study evaluating benzoic acid derivatives found that compounds similar to 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid could enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The findings suggest that such compounds can promote cellular homeostasis and may have implications for aging-related diseases .
Cytotoxicity Evaluation
In cell-based assays, compounds structurally related to 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid were evaluated for cytotoxicity against cancer cell lines. Results indicated that while some derivatives exhibited significant anti-cancer activity, others showed minimal toxicity at therapeutic concentrations, highlighting the potential for developing safe therapeutic agents .
Comparative Analysis with Similar Compounds
The following table compares 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-Iodo-4-(oxan-4-ylmethoxy)benzoic acid | Contains iodine instead of bromine | Potentially different reactivity due to iodine |
| 2-Methyl-4-(oxan-4-ylmethoxy)benzoic acid | Methyl group instead of bromine | May exhibit altered biological activity |
| 3-Bromo-4-(oxan-4-ylmethoxy)aniline | Aniline core instead of benzoic acid | Different interaction profiles due to amine functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
